methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate
Description
The compound methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate features a sulfamoyl group linked to a phenyl ring substituted with a carbamate moiety. The sulfamoyl nitrogen is further connected to a methyl group bearing a 4-(furan-2-yl)thiophen-2-yl substituent.
Properties
IUPAC Name |
methyl N-[4-[[4-(furan-2-yl)thiophen-2-yl]methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-23-17(20)19-13-4-6-15(7-5-13)26(21,22)18-10-14-9-12(11-25-14)16-3-2-8-24-16/h2-9,11,18H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLVNQKVSPCPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. These intermediates are then subjected to sulfonation and carbamation reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and sulfonamide groups.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The furan and thiophene rings may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfonamide and carbamate groups can form hydrogen bonds and other interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure is compared below with key analogs (Table 1):
Table 1: Structural and Functional Comparison with Analogs
Key Observations:
Heterocyclic Moieties: The furan and thiophene rings in the target compound are shared with LMM11 (furan) and Compound 5a (thiophene). These groups enhance π-π stacking and hydrogen bonding, critical for enzyme inhibition (e.g., antifungal activity in LMM11 ).
Sulfamoyl Group Variations :
- The sulfamoyl group in the target compound is similar to those in LMM11 and ’s thiophene-2-carboxamide derivative. Substituents on the sulfamoyl nitrogen (e.g., cyclohexyl-ethyl in LMM11 vs. methyl-thiophen-2-yl in the target compound) influence lipophilicity and target selectivity .
Carbamate vs. Amide Linkages :
- The carbamate group in the target compound may confer greater metabolic stability compared to amide-linked analogs (e.g., LMM11), as carbamates resist hydrolysis better than esters or amides.
Biological Activity
Methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate is a complex organic compound with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating a structure that includes a furan ring, a thiophene moiety, and a sulfamoyl group. These functional groups contribute to its biological activity by influencing interactions with various biological targets.
Protein Tyrosine Phosphatase Inhibition
One of the notable mechanisms of action for this compound is its ability to inhibit protein tyrosine phosphatase B (PtpB). This enzyme plays a crucial role in signal transduction pathways within macrophages, which are essential for immune responses. By inhibiting PtpB, the compound may interfere with the pathogenic processes of certain bacteria, such as Mycobacterium tuberculosis .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives of sulfonamide compounds have been shown to possess antibacterial and antifungal properties. These activities are often attributed to their ability to disrupt bacterial cell wall synthesis and function .
Anticancer Potential
The compound's structural components suggest potential anticancer properties. Sulfonamide derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways involved in cell proliferation . Specific studies have highlighted the efficacy of similar compounds against various cancer cell lines, indicating that this compound may also exhibit comparable effects.
In Vitro Studies
A study conducted by Chen et al. (2010) demonstrated that related compounds effectively inhibited PtpB in vitro, leading to reduced virulence in Mycobacterium tuberculosis. The results suggested that such compounds could serve as potential therapeutic agents against tuberculosis .
Anticancer Activity Assessment
In another study focusing on the anticancer activity of sulfonamide derivatives, several compounds were screened against human breast cancer cell lines. Some exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity . Although specific data for this compound is limited, it is reasonable to hypothesize similar activity based on structural analogs.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
